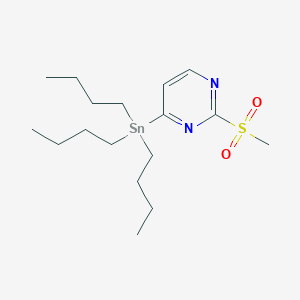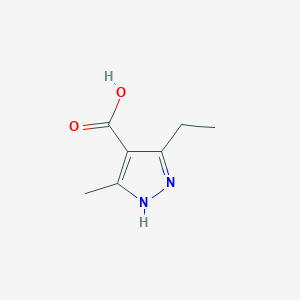
4,6-Dibromo-2-iodopyridin-3-ol
Descripción general
Descripción
4,6-Dibromo-2-iodopyridin-3-ol is an organic compound belonging to the class of pyridinols (1). It is a white crystalline solid with a molecular weight of 397.83 g/mol and a melting point of 82-83 °C (2). It is soluble in water, ethanol, and methanol (3). This compound is an important synthetic intermediate used in the synthesis of many organic compounds, such as pharmaceuticals, pesticides, and dyes (4). It is also used as an analytical reagent in organic synthesis and as a catalyst in organic reactions (5).
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-iodopyridin-3-ol has a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and dyes (9). It is also used as an analytical reagent in organic synthesis and as a catalyst in organic reactions (10). In addition, this compound has been used in the synthesis of quinoline derivatives (11), and as a catalyst in the synthesis of 1,2,3-triazoles (12).
Mecanismo De Acción
The mechanism of action of 4,6-dibromo-2-iodopyridin-3-ol is not well understood. It is believed to act as an electron donor, donating electrons to the reaction mixture, which can then be used to facilitate the formation of organic compounds (13). In addition, this compound can act as a catalyst in organic reactions, increasing the rate of the reaction (14).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that this compound may have an inhibitory effect on certain enzymes, such as cytochrome P450 (15). In addition, this compound has been found to have an anti-inflammatory effect in animal studies (16). However, further research is needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-Dibromo-2-iodopyridin-3-ol has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability. This compound can be easily synthesized in the lab using inexpensive and readily available reagents (17). In addition, this compound is a relatively stable compound, making it suitable for use in a variety of laboratory experiments (18).
However, this compound also has some limitations. It is a relatively toxic compound, and should be handled with care in the laboratory (19). In addition, this compound can react with other compounds, making it unsuitable for use in certain types of experiments (20).
Direcciones Futuras
Despite its many uses, there is still much to be learned about 4,6-dibromo-2-iodopyridin-3-ol. Future research should focus on understanding the biochemical and physiological effects of this compound, as well as its mechanism
Propiedades
IUPAC Name |
4,6-dibromo-2-iodopyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2INO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCEBYSIZPEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)I)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704621 | |
| Record name | 4,6-Dibromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1232433-17-8 | |
| Record name | 4,6-Dibromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B3320310.png)

![2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL](/img/structure/B3320321.png)





![7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3320368.png)

![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B3320376.png)
